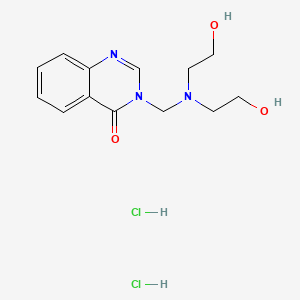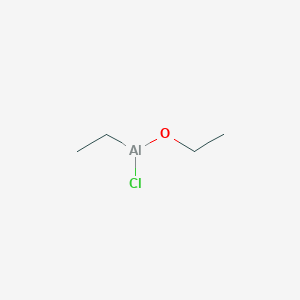
Chloroethoxyethylaluminium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloroethoxyethylaluminium is an organoaluminium compound with the molecular formula C4H8AlClO. It is known for its reactivity and utility in various chemical processes. This compound is characterized by the presence of an aluminium atom bonded to a chloro group, an ethoxy group, and an ethyl group. It is used in various industrial and research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Chloroethoxyethylaluminium can be synthesized through the reaction of aluminium chloride with ethyl ether. The reaction typically occurs under controlled conditions to ensure the proper formation of the desired product. The general reaction can be represented as: [ \text{AlCl}_3 + \text{C}_2\text{H}_5\text{OC}_2\text{H}_5 \rightarrow \text{C}_4\text{H}_8\text{AlClO} ]
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using high-purity reagents. The process is carefully monitored to maintain the desired reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of advanced equipment and techniques ensures the efficient production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions: Chloroethoxyethylaluminium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminium oxide and other by-products.
Reduction: It can be reduced under specific conditions to yield different aluminium-containing compounds.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminium hydride can be used.
Substitution: Nucleophiles like amines or alcohols are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aluminium oxide, while substitution reactions can produce various organoaluminium compounds.
Wissenschaftliche Forschungsanwendungen
Chloroethoxyethylaluminium has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is studied for its potential use in biological systems, including as a catalyst in biochemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.
Industry: It is utilized in the production of polymers and other advanced materials due to its reactivity and ability to form stable bonds with various substrates.
Wirkmechanismus
The mechanism of action of chloroethoxyethylaluminium involves its ability to form strong bonds with other molecules. The aluminium atom acts as a Lewis acid, accepting electron pairs from nucleophiles. This property makes it an effective catalyst in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Triethylaluminium: Another organoaluminium compound with the formula Al2(C2H5)6. It is used in similar applications but has different reactivity due to the absence of a chloro group.
Diethylaluminium Chloride: This compound has the formula C4H10AlCl and is used in polymerization reactions.
Uniqueness: Chloroethoxyethylaluminium is unique due to the presence of both a chloro group and an ethoxy group, which confer distinct reactivity and properties. This makes it particularly useful in specific synthetic applications where other organoaluminium compounds may not be as effective.
Eigenschaften
CAS-Nummer |
6013-78-1 |
|---|---|
Molekularformel |
C4H10AlClO |
Molekulargewicht |
136.55 g/mol |
IUPAC-Name |
chloro-ethoxy-ethylalumane |
InChI |
InChI=1S/C2H5O.C2H5.Al.ClH/c1-2-3;1-2;;/h2H2,1H3;1H2,2H3;;1H/q-1;;+2;/p-1 |
InChI-Schlüssel |
CQZHWSXKEPTCNM-UHFFFAOYSA-M |
Kanonische SMILES |
CCO[Al](CC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



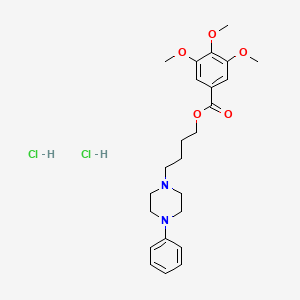
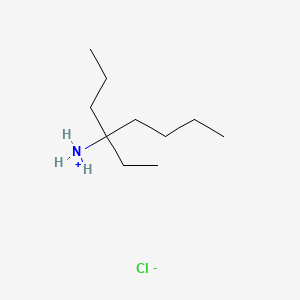
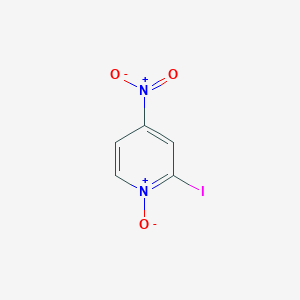
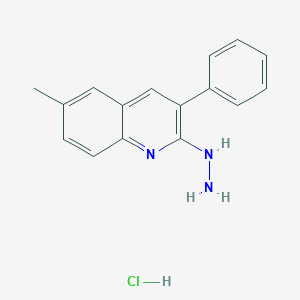
![3-[5-chloro-2-[(E)-2-[(Z)-[5-chloro-3-(3-sulfopropyl)-1,3-benzothiazol-2-ylidene]methyl]but-1-enyl]-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate;N,N-diethylethanamine](/img/structure/B13757501.png)
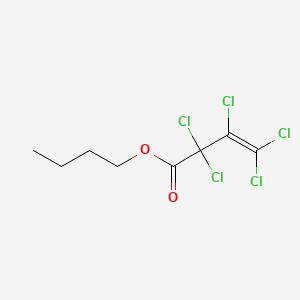
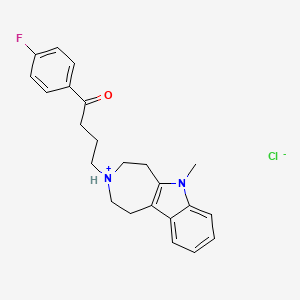

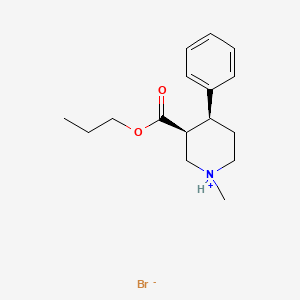
![(7Z)-7-(cyclohexylmethoxyimino)-2,2-difluoro-5H-[1,3]dioxolo[4,5-f]indol-6-one](/img/structure/B13757535.png)

